molecular formula C14H18BrNO6 B5207468 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate

4-[2-(2-bromophenoxy)ethyl]morpholine oxalate

Cat. No. B5207468
M. Wt: 376.20 g/mol
InChI Key: FFXPNNRUFUZEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-bromophenoxy)ethyl]morpholine oxalate, also known as BPEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPEM is a morpholine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been shown to inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of various oncogenes. 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases. Additionally, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is its potential as a therapeutic agent in the treatment of various diseases. Additionally, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.

Future Directions

There are several future directions for research on 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate. One area of research is the development of more potent and selective 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate analogs that can be used as therapeutic agents. Another area of research is the investigation of the potential use of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate and its potential use in the treatment of various diseases.

Synthesis Methods

4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process begins with the reaction of 2-bromoanisole and ethylene oxide in the presence of potassium hydroxide, which results in the formation of 2-(2-bromophenoxy)ethanol. This intermediate product is then reacted with morpholine in the presence of triethylamine, which leads to the formation of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate. Finally, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is purified and isolated through recrystallization using oxalic acid.

Scientific Research Applications

4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the major areas of research has been its use as a potential anti-cancer agent. Studies have shown that 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate can induce apoptosis in cancer cells and inhibit their growth. 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

4-[2-(2-bromophenoxy)ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.C2H2O4/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;3-1(4)2(5)6/h1-4H,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXPNNRUFUZEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[2-(2-Bromophenoxy)ethyl]morpholine oxalate

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